molecular formula C20H22N2O6 B12390968 N-Acetyldopamine dimer-1

N-Acetyldopamine dimer-1

Cat. No.: B12390968
M. Wt: 386.4 g/mol
InChI Key: MXCCEJSRHCXZMV-UXHICEINSA-N
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Description

N-Acetyldopamine dimer-1 is a naturally occurring compound derived from traditional Chinese medicine, specifically from the cast-off shell of the cicada species Cryptotympana. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the treatment of inflammatory diseases and neuroinflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyldopamine dimer-1 can be synthesized through a series of chemical reactions involving the precursor N-acetyldopamine. The synthesis typically involves oxidative coupling reactions under controlled conditions to form the dimer structure. The reaction conditions often include the use of oxidizing agents such as potassium ferricyanide or enzymes like tyrosinase to facilitate the dimerization process .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as the cast-off shells of cicadas. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified compound is then subjected to quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

N-Acetyldopamine dimer-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced dimers, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Acetyldopamine dimer-1 has a wide range of scientific research applications, including:

Mechanism of Action

N-Acetyldopamine dimer-1 exerts its effects primarily through the inhibition of key inflammatory pathways. It targets molecular pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/caspase-1 pathways. By binding directly to TLR4, the compound inhibits the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyldopamine dimer-1 is unique due to its specific dimeric structure and its potent anti-inflammatory and neuroprotective properties. Unlike its monomeric form, the dimer exhibits enhanced biological activity, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide

InChI

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1

InChI Key

MXCCEJSRHCXZMV-UXHICEINSA-N

Isomeric SMILES

CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C

Canonical SMILES

CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C

Origin of Product

United States

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